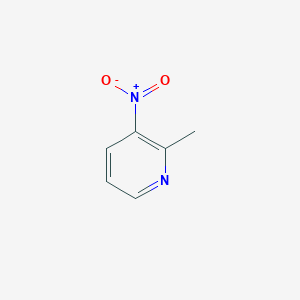









|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:11]B(O)O.C(=O)([O-])[O-].[K+].[K+]>C1OCCOC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:11][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:30,32,51,70|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CB(O)O
|
|
Name
|
|
|
Quantity
|
51.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
|
Name
|
|
|
Quantity
|
11.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was back extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was further purified by silica gel column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=CC=C1[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |